Enantiomer-Specific Potency: Nutlin-3A Exhibits 150-Fold Superior Activity Over Nutlin-3B
Nutlin-3A ((−)-Nutlin-3) demonstrates a 150-fold higher potency in MDM2-p53 interaction inhibition compared to its (+)-enantiomer Nutlin-3B . This stereoselectivity arises from kinetic destabilization of the encounter complex of Nutlin-3B by the K70 residue of MDM2, as demonstrated through Brownian dynamics simulations [1].
| Evidence Dimension | MDM2-p53 interaction inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 90 nM |
| Comparator Or Baseline | Nutlin-3B: IC50 = 13.6 μM |
| Quantified Difference | 150-fold greater potency |
| Conditions | Biochemical fluorescence polarization assay; purified MDM2 protein |
Why This Matters
This enantiomeric purity requirement directly impacts procurement decisions: racemic or incorrectly specified Nutlin-3 preparations will contain the 150-fold less potent enantiomer, compromising experimental potency and introducing uncontrolled variability.
- [1] ElSawy K, Verma CS, Lane DP, Caves LSD. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein. Cell Cycle. 2013;12(24):3727-3735. View Source
